Fmoc-D-lys(fmoc)-OH Fmoc-D-lys(fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 75932-02-4
VCID: VC21537347
InChI: InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C36H34N2O6
Molecular Weight: 590.7 g/mol

Fmoc-D-lys(fmoc)-OH

CAS No.: 75932-02-4

VCID: VC21537347

Molecular Formula: C36H34N2O6

Molecular Weight: 590.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-lys(fmoc)-OH - 75932-02-4

Description

Fmoc-D-lys(Fmoc)-OH, or N^α^-(9-fluorenylmethoxycarbonyl)-N^ε^-(9-fluorenylmethoxycarbonyl)-D-lysine, is a doubly Fmoc-protected derivative of D-lysine. It is a critical building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amino functionalities. This compound is widely used in the preparation of complex peptides and proteins due to its stability and compatibility with standard SPPS protocols.

Role in SPPS

Fmoc-D-lys(Fmoc)-OH is primarily utilized in SPPS for introducing D-lysine residues into peptides. The Fmoc strategy offers several advantages:

  • The Fmoc group is easily removed under mild basic conditions using piperidine.

  • Its UV absorbance at 266 nm allows spectrophotometric monitoring of deprotection steps .

  • The compound's hydrophobicity facilitates purification processes.

Incorporation into Cyclic Peptides

The ε-amino group of lysine allows for cyclization or conjugation with other functional groups, making this compound valuable in designing cyclic peptides or peptide-drug conjugates.

Synthesis of Fmoc-D-lys(Fmoc)-OH

The synthesis of Fmoc-D-lys(Fmoc)-OH involves selective protection of the α- and ε-amino groups of D-lysine:

  • Starting Material: D-lysine hydrochloride.

  • First Protection Step: The α-amino group is protected with Fmoc using Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

  • Second Protection Step: The ε-amino group is subsequently protected using an excess of Fmoc-OSu under similar conditions.

  • Purification: The product is purified via recrystallization or chromatography to ensure high purity.

This synthetic route ensures that both amino groups are selectively and fully protected .

Advantages:

  • High stability under acidic conditions, enabling compatibility with trifluoroacetic acid (TFA) cleavage protocols.

  • Easy removal of Fmoc groups under mild basic conditions without affecting other protecting groups.

  • Versatility in peptide design due to dual protection.

Limitations:

  • Significant hydrophobicity can reduce solubility in aqueous systems, complicating some synthesis steps .

  • Requires careful handling during deprotection to avoid incomplete removal of protecting groups.

Use in Fluorescence-Based Studies

Fmoc derivatives are often employed in fluorescence resonance energy transfer (FRET) assays due to their UV absorbance properties, enabling real-time monitoring of enzymatic reactions .

Structural Insights

Studies have shown that protecting groups like Fmoc influence peptide folding and stability. For example, circular dichroism spectroscopy has been used to analyze the effects of fluorophores on peptide helicity when incorporated into triple-helical structures .

Biological Applications

Fmoc-D-lys(Fmoc)-OH has been utilized in the synthesis of bioactive peptides targeting specific enzymes or receptors, including matrix metalloproteinases (MMPs) .

CAS No. 75932-02-4
Product Name Fmoc-D-lys(fmoc)-OH
Molecular Formula C36H34N2O6
Molecular Weight 590.7 g/mol
IUPAC Name (2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1
Standard InChIKey BMJRTKDVFXYEFS-MGBGTMOVSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Synonyms FMOC-D-LYS(FMOC)-OH;75932-02-4;(R)-2,6-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoicacid;AmbotzFAA1331;N-a,N-e-di-Fmoc-D-lysine;SCHEMBL178698;CTK8F0205;N-a,N-Epsilon-di-Fmoc-D-lysine;BMJRTKDVFXYEFS-MGBGTMOVSA-N;MolPort-002-344-089;ZINC71788140;AKOS015856004;AK-50100;KB-58930;AB0109654;TC-066499;FT-0688457;ST24035195;N,N'-Bis-(9-Fluorenylmethyloxycarbonyl)-D-Lysine;J-300177;Q-101580
PubChem Compound 22816294
Last Modified Aug 15 2023

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